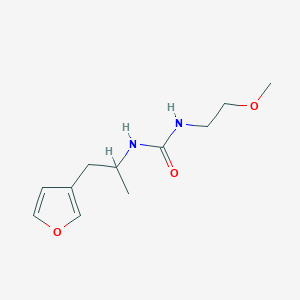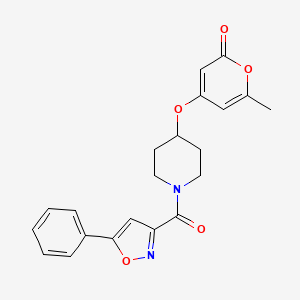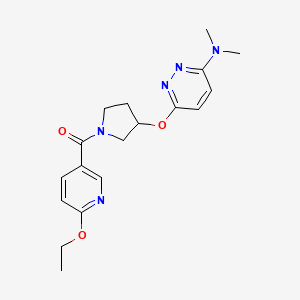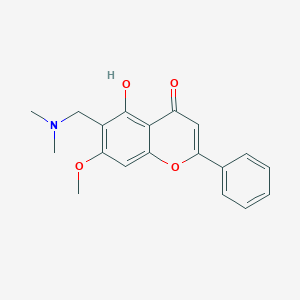
7-Bromo-6-chloro-4-methoxyquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-6-chloro-4-methoxyquinazoline is a chemical compound with the molecular formula C9H6BrClN2O. It has a molecular weight of 273.52 .
Molecular Structure Analysis
The InChI code for 7-Bromo-6-chloro-4-methoxyquinazoline is1S/C9H6BrClN2O/c1-14-9-5-2-7 (11)6 (10)3-8 (5)12-4-13-9/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
7-Bromo-6-chloro-4-methoxyquinazoline is a solid at room temperature .科学的研究の応用
Synthesis and Structure Elucidation
Researchers have utilized 7-Bromo-6-chloro-4-methoxyquinazoline and its derivatives in the synthesis of complex chemical compounds. For instance, the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline involved selective nucleophilic attack and crystallography to determine the crystal structure, indicating its utility in studying molecular arrangements and interactions (Cai et al., 2019). Similarly, the compound 4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline was synthesized as a key intermediate for vandetanib, highlighting its role in pharmaceutical intermediates synthesis (Rong-dong, 2011).
Process Optimization in Drug Discovery
In the realm of drug discovery, 5-bromo-2-methylamino-8-methoxyquinazoline, a derivative, served as a crucial intermediate. The improvement of its synthesis through a telescoping process based on design of experiment principles underscores the importance of these compounds in optimizing pharmaceutical manufacturing processes (Nishimura & Saitoh, 2016).
Chemical Modifications and Antimicrobial Properties
The synthesis of a series of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives, which showed significant antimicrobial activity, is a testament to the versatility of 7-Bromo-6-chloro-4-methoxyquinazoline derivatives in medicinal chemistry and the development of new therapeutic agents (Parthasaradhi et al., 2015).
Safety And Hazards
特性
IUPAC Name |
7-bromo-6-chloro-4-methoxyquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-9-5-2-7(11)6(10)3-8(5)12-4-13-9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIQHLQKJHBMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=CC(=C(C=C21)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-chloro-4-methoxyquinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-cyclopentylacetamide](/img/structure/B2523919.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2523921.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2523922.png)




![N-(5-methylisoxazol-3-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2523931.png)





